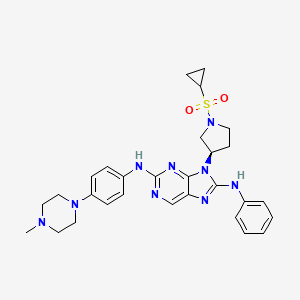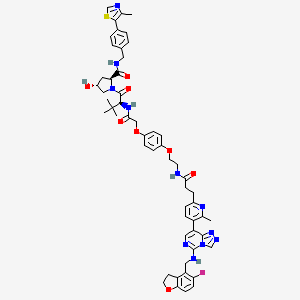
PROTAC EED degrader-1
Übersicht
Beschreibung
PROTAC EED degrader-1 is a useful research compound. Its molecular formula is C55H60FN11O8S and its molecular weight is 1054.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Targeting Overexpressed or Mutated Proteins in Cancer
PROTAC EED degrader-1, a bivalent chemical degrader, has shown efficiency in targeting overexpressed or mutated proteins in cancer. It offers an alternative to small-molecule inhibitors, overcoming limitations like acquired inhibitor resistance due to compensatory increases in protein expression. For instance, UNC7700, an EED-targeted PRC2 degrader with a unique cis-cyclobutane linker, demonstrates potent degradation of PRC2 components and significant anti-proliferative effects in diffuse large B-cell lymphoma DB cells (Bashore et al., 2023).
Advancements in PROTAC Technology
The PROTAC strategy, including the development of the first ternary eutectic complex and clinical trials for cancer treatments, has proven its value. For example, PROTAC ARV-110 entered clinical trials in 2019 for prostate cancer treatment (Wang et al., 2019). This showcases the advancement and potential of PROTAC technology in treating various cancers.
Enhancing Selectivity and Reducing Toxicity
PROTACs can degrade “undruggable” and mutant proteins with improved target selectivity. They potentially offer superior therapeutic options compared to conventional small molecule inhibitors. Strategies to improve the safety of PROTACs for clinical application, such as using human pan-tissue single-cell RNA sequencing data to identify cell type-specific/selective E3 ligases, are being proposed (He et al., 2020).
Design and Optimization of PROTACs
Optimization of PROTACs' physicochemical properties remains a major challenge. Research focuses on characterizing compounds for ternary complex formation and cellular permeability to improve degradation efficiency (Gao et al., 2020). The design process involves balancing potency, selectivity, and drug-like properties.
Emerging Strategies and Challenges in PROTAC Development
Innovative strategies like homobivalent, trivalent, and covalent PROTACs offer advantages over traditional PROTACs, including high selectivity and low toxicity. However, identifying potent and drug-like degraders efficiently remains challenging (Yan et al., 2022).
Expanding PROTAC Applications and Future Outlook
PROTACs are expanding into diverse therapeutic areas beyond oncology, leveraging improved technologies for developing ligands for previously “undruggable” proteins and new E3 ligases. The enhanced computing power is expected to expedite the identification of active degraders (Bond & Crews, 2021).
Cancer Selective Target Degradation
Developments in cancer-selective delivery strategies for PROTACs aim to achieve targeted degradation of proteins in cancer cells versus noncancerous normal cells. This could minimize potential toxicity and side-effects, providing a generalizable platform for selective degradation of proteins in cancer therapeutics (Liu et al., 2021).
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[2-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]ethoxy]phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H60FN11O8S/c1-32-40(43-27-60-54(67-30-62-65-51(43)67)59-26-42-41-20-22-74-46(41)18-17-44(42)56)16-10-36(63-32)11-19-47(69)57-21-23-73-38-12-14-39(15-13-38)75-29-48(70)64-50(55(3,4)5)53(72)66-28-37(68)24-45(66)52(71)58-25-34-6-8-35(9-7-34)49-33(2)61-31-76-49/h6-10,12-18,27,30-31,37,45,50,68H,11,19-26,28-29H2,1-5H3,(H,57,69)(H,58,71)(H,59,60)(H,64,70)/t37-,45+,50-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJUWLIBSALJI-FENRPDQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)NC(C(=O)N3CC(CC3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H60FN11O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-1-((S)-2-(7-(4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8103481.png)
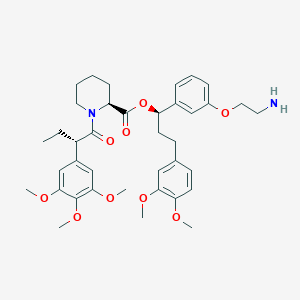


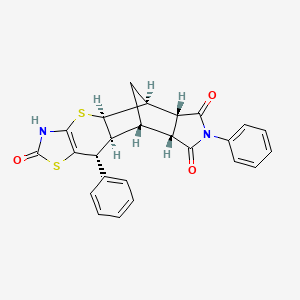
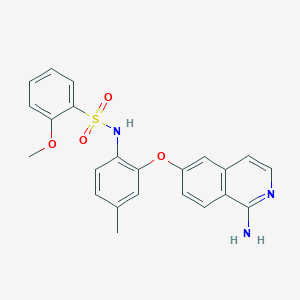
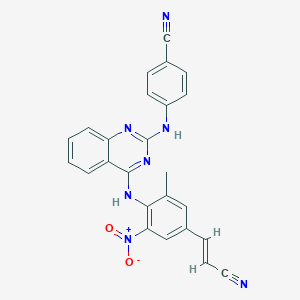



![(2S,4R)-1-((S)-2-(2-(4-((4'-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8103543.png)


